molecular formula C18H19N5O4 B2845373 ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate CAS No. 919858-04-1

ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate

Cat. No.: B2845373
CAS No.: 919858-04-1
M. Wt: 369.381
InChI Key: SNCKERCBJCERHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a p-tolyl (4-methylphenyl) substituent at the N1 position and an ethyl 4-oxobutanoate group linked via an amino bridge. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and adenosine receptors . This compound’s unique substitution pattern distinguishes it from other derivatives, particularly in its combination of a lipophilic p-tolyl group and a polar ester-containing side chain, which may influence solubility and target binding.

Properties

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-3-27-16(25)9-8-15(24)21-22-11-19-17-14(18(22)26)10-20-23(17)13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCKERCBJCERHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Similarities

All analogs share the pyrazolo[3,4-d]pyrimidine core, a bicyclic system that confers rigidity and hydrogen-bonding capacity. This core is critical for bioactivity, as seen in kinase inhibitors (e.g., imatinib analogs) and adenosine receptor antagonists .

Substituent Variations

Key differences arise in substituent groups, which modulate physicochemical and biological properties:

Compound Name / ID (Source) Substituents at Key Positions Functional Impact
Target Compound N1: p-tolyl; C4: 4-oxobutanoate ethyl ester Enhanced lipophilicity (p-tolyl) and ester hydrolysis potential
Compounds 2–10 () N1: phenyl; C6: thioether-linked aryl groups Increased rigidity and sulfur-mediated interactions
Example 52 () N1: chromenone-fluorophenyl; C3: sulfonamide Chromenone moiety for fluorescence; sulfonamide for solubility
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-... () N1: fluorophenyl; C6: tert-butyl Steric hindrance (tert-butyl); hydrogen bonding (hydroxyl)
Compound 2w () N1: ethyl-PEG chain; C4: Boc-protected amine Improved solubility (PEG); controlled release (Boc group)
Compound 227 () C5: benzamide; C2: methyl A3AR antagonism via benzamide interaction

Physicochemical Properties

  • Solubility : The target compound’s ester group may enhance solubility in organic solvents compared to thioether-linked analogs (). However, sulfonamide () and PEG-containing derivatives () exhibit superior aqueous solubility .
  • Melting Points : The tert-butyl analog () has a high melting point (>200°C) due to crystallinity, while the target compound’s melting point is unreported but likely lower due to ester flexibility .

Critical Analysis of Structural and Functional Divergence

The target compound’s combination of p-tolyl and ester groups offers a balance of lipophilicity and hydrolytic instability, which could be advantageous for prodrug designs. In contrast:

  • Thioether analogs () prioritize metabolic stability but suffer from synthetic complexity .
  • Sulfonamide and PEG derivatives () excel in solubility but may exhibit reduced blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidinone precursors followed by amide coupling. Key steps include:

  • Cyclization under reflux with solvents like ethanol or dimethyl sulfoxide (DMSO) .
  • Coupling of the pyrazolo[3,4-d]pyrimidinone core with ethyl 4-oxobutanoate derivatives using carbodiimide-based catalysts (e.g., EDC/HOBt) .
  • Temperature control (60–80°C) and solvent polarity are critical for minimizing side reactions and achieving yields >70% .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodology : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detect characteristic peaks for ester (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What are the key chemical reactivity profiles of this compound under varying conditions?

  • Methodology : Reactivity studies show:

  • Ester Hydrolysis : Susceptible to base-mediated hydrolysis (e.g., NaOH in ethanol/water) to form carboxylic acid derivatives .
  • Nucleophilic Substitution : The pyrimidinone ring undergoes substitution at the 4-oxo position with amines or thiols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMSO) stabilize intermediates but may reduce solubility of byproducts vs. ethanol .
  • Catalyst Selection : Carbodiimide vs. uranium-based catalysts influence coupling efficiency and side-product formation .
    • Example : A study comparing DMSO and ethanol found a 15% yield increase in DMSO due to improved intermediate stability .

Q. What structure-activity relationship (SAR) strategies are effective for enhancing biological activity in analogs of this compound?

  • Methodology :

  • Substituent Analysis : Modifying the p-tolyl group to electron-withdrawing groups (e.g., 4-fluorophenyl) improves enzyme inhibition potency .
  • Core Modifications : Replacing the butanoate ester with a piperazine moiety increases solubility and target affinity .
    • Table : SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent PositionModificationBiological ImpactSource
p-Tolyl (R1)4-Fluorophenyl2x higher kinase inhibition
Butanoate (R2)PiperazineImproved solubility

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR) .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
    • Key Insight : The pyrimidinone core forms hydrogen bonds with catalytic lysine residues, critical for inhibition .

Q. How do researchers address conflicting data in biological assay results across similar compounds?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for variations in assay conditions (e.g., ATP concentration) .

Q. What scale-up challenges arise during transition from lab-scale to pilot-scale synthesis?

  • Methodology :

  • Heat Management : Exothermic cyclization steps require jacketed reactors to maintain ≤80°C .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.